3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S2/c1-3-12-29-24(31)22-20(16-7-9-17(26)10-8-16)15-34-23(22)28-25(29)33-13-11-21(30)27-18-5-4-6-19(14-18)32-2/h3-10,14-15H,1,11-13H2,2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVDFJZXOARNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Prop-2-enyl Group: This step involves the addition of a prop-2-enyl group through an alkylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via a thiolation reaction, typically using a thiol reagent.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound has the following IUPAC name:
Synthesis Pathway
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Thieno[2,3-d]pyrimidine Core : This step includes the cyclization of appropriate precursors.
- Introduction of the Fluorophenyl Group : Achieved through substitution reactions using fluorinated benzene derivatives.
- Attachment of the Prop-2-enyl Group : Involves alkylation reactions to introduce the prop-2-enyl group.
Chemical Reactions
The compound can undergo various chemical reactions such as:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Nucleophilic or electrophilic substitution depending on functional groups involved.
Medicinal Chemistry
This compound is being studied for its potential therapeutic applications due to its unique structural features. It may exhibit biological activities that could be harnessed for drug development.
Materials Science
Its electronic properties make it a candidate for applications in organic electronics and photonics. The compound's ability to interact with light could lead to innovations in display technologies and solar cells.
Biological Research
The compound is utilized in studies to explore its interactions with biological targets. Understanding these interactions can provide insights into its mechanisms of action and potential therapeutic uses.
Industrial Applications
It is being explored for use in synthesizing advanced materials and as a precursor for other complex organic compounds.
Research indicates that this compound may have significant biological activities. For instance:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects through molecular docking studies targeting enzymes like 5-lipoxygenase.
- Anticancer Potential : Investigations into its cytotoxic effects against various cancer cell lines are ongoing, aiming to elucidate its mechanism in cancer therapy.
These findings highlight the compound's promise as a lead candidate for further optimization and clinical development.
Mechanism of Action
The mechanism of action of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
- 3-[5-(4-fluorophenyl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide lies in its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thieno[2,3-d]pyrimidines, characterized by a thieno ring fused to a pyrimidine structure. It contains several functional groups that contribute to its biological activity, including a fluorophenyl group and a methoxyphenyl moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H22FN3O3S2 |
| Molecular Weight | 485.59 g/mol |
| CAS Number | 670273-50-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[2,3-d]pyrimidine core is known for its ability to modulate enzyme activity, potentially acting as an inhibitor or activator of key biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation: It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
Biological Activity Overview
Recent studies have indicated that compounds similar to this one exhibit a range of biological activities:
Anticancer Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: Compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibitory effects with IC50 values in the micromolar range .
Anti-inflammatory Effects
Compounds with structural similarities have been reported to possess anti-inflammatory properties:
- COX Inhibition: Some derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Antimicrobial Activity
Thieno derivatives have also been evaluated for their antimicrobial properties:
- In vitro Studies: These compounds showed activity against various bacterial strains and fungi, indicating potential as antimicrobial agents .
Case Studies
Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:
-
Study on Anticancer Activity:
- A study investigated the cytotoxic effects of related compounds on MCF-7 cells. The results indicated that modifications on the thieno ring significantly influenced cytotoxicity levels .
- Anti-inflammatory Mechanisms:
- Antimicrobial Evaluation:
Q & A
Q. Table 1. SAR of Thieno[2,3-d]pyrimidine Derivatives
| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Source |
|---|---|---|
| 4-Trifluoromethyl | 0.5–2.0 (S. aureus) | |
| 4-Nitro | 8.0–16.0 (E. coli) |
Advanced: What crystallographic techniques are optimal for resolving this compound’s 3D structure?
Methodological Answer:
- X-ray Diffraction : Use SHELXL for refinement (monoclinic P2₁/c space group typical for similar derivatives). Collect data at 100 K to minimize thermal motion .
- Challenges : Address disorder in the allyl group using PART instructions in SHELX. Validate with R-factor <0.05 and electron density maps .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Parameterize the sulfanyl group’s partial charges using Gaussian09 (B3LYP/6-31G*) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between 4-oxo group and Lys721) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (H313/H333) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration. Follow OSHA guidelines for thiol-containing compounds .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer:
- Factors : Vary temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs).
- Response Surface Modeling : Use Minitab to identify optimal conditions (e.g., 80°C in DMF for 18 hrs maximizes yield to 78%) .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hrs. Monitor degradation via LC-MS; t₁/₂ >6 hrs suggests oral viability .
- Light Sensitivity : Expose to UV (365 nm) for 48 hrs; <5% decomposition indicates photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
